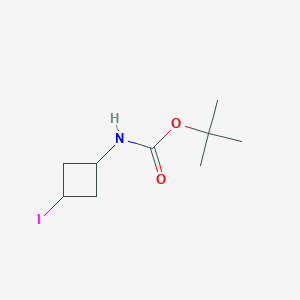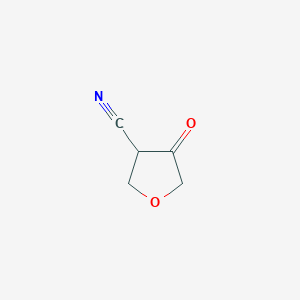
3-(Piperazin-1-yl)pyridine-4-carbonitrile
Overview
Description
“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-yl)pyridine-4-carbonitrile” consists of a pyridine ring bound to a piperazine ring via a carbonitrile group . The InChI code for this compound is 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 .
Physical And Chemical Properties Analysis
“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is an oil-like substance .
Scientific Research Applications
Antitumor Applications
Piperazine derivatives have been utilized in the synthesis of compounds with potential antitumor properties. These compounds can interact with various biological targets and pathways involved in cancer progression, offering a promising avenue for cancer therapy research .
Antifungal Applications
The structural motif of piperazine is also found in compounds with antifungal activity. These compounds can serve as leads for the development of new antifungal agents, which are crucial in combating fungal infections that are resistant to current treatments .
Antidepressant Applications
In the realm of mental health, piperazine derivatives have been explored for their antidepressant effects. The chemical structure of these compounds allows them to modulate neurotransmitter systems in the brain, which can be beneficial for treating depression .
Antiviral Applications
The antiviral potential of piperazine derivatives makes them valuable in the search for novel treatments against various viral infections. Their ability to inhibit viral replication or entry into host cells is a key area of interest in antiviral drug development .
Anti-tubercular Agents
Piperazine derivatives have been designed and synthesized as potential anti-tubercular agents . These compounds target Mycobacterium tuberculosis, the causative agent of tuberculosis (TB), and are evaluated for their efficacy in shortening TB therapy .
Antibacterial Activity
Novel piperazine derivatives have shown promise in antibacterial activity through molecular docking simulations targeting specific bacterial enzymes. This suggests their potential role as inhibitors that can disrupt bacterial metabolic pathways .
Synthesis of Structurally Modified Derivatives
Piperazine is used as an intermediate in synthesizing structurally modified derivatives with various pharmacological applications. These derivatives are characterized using advanced spectroscopic techniques to confirm their structures and potential biological activities .
Pharmacological Application Research
Research into piperazine and its derivatives extends to a broad range of pharmacological applications, including the synthesis and characterization of compounds that target different disease pathways and biological processes .
Safety and Hazards
Future Directions
While there is limited information on “3-(Piperazin-1-yl)pyridine-4-carbonitrile”, similar compounds have shown potential in various biological applications . Therefore, future research could focus on exploring the biological activities of “3-(Piperazin-1-yl)pyridine-4-carbonitrile” and its potential applications in medicine.
properties
IUPAC Name |
3-piperazin-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHCOUUXOPZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273557 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1058161-62-8 | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,7-Trichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1529559.png)
![6-Bromo-2-chloropyrido[2,3-D]pyrimidine](/img/structure/B1529560.png)
![6-(Boc-amino)-3-azabicyclo[3.1.1]heptane](/img/structure/B1529561.png)

![6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane](/img/structure/B1529564.png)




![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)



